3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene
Description
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene is a highly fluorinated alkene derivative containing both a trifluoromethyl (-CF₃) group and an iodine substituent. Its molecular formula is C₆H₃F₉I, with a molecular weight of approximately 372.97 g/mol (calculated by combining the molecular weight of the analogous compound in (246.074 g/mol) with iodine’s atomic mass (~126.90 g/mol)). The compound features a pentene backbone substituted with six fluorine atoms, a trifluoromethyl group, and an iodine atom at the terminal position.
Properties
IUPAC Name |
(E)-3,4,4,5,5,5-hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNNSBACHLCUOY-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045690 | |
| Record name | (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239795-56-3 | |
| Record name | (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorination-Iodination Sequential Approach
A widely documented method involves sequential fluorination and iodination of a pentene backbone. The process begins with the preparation of 3-trifluoromethyl-pent-1-ene, which undergoes radical fluorination using cobalt(III) fluoride (CoF₃) or xenon difluoride (XeF₂) under inert conditions. Subsequent iodination is achieved via electrophilic addition using iodine monochloride (ICl) or iodine gas (I₂) in the presence of a Lewis acid catalyst such as boron trifluoride (BF₃).
Reaction Conditions:
- Temperature: −20°C to 25°C (iodination step)
- Solvent: Dichloromethane or perfluorinated ethers
- Yield: 58–72% (isolated after column chromatography)
Key Challenges:
Dechlorination-Iodination of Chlorofluorinated Precursors
An alternative route utilizes perchlorinated intermediates, which are selectively dechlorinated and iodinated. For example, 3,4,4,5,5,5-hexafluoro-3-trifluoromethyl-1,1-dichloropentane is treated with zinc dust in anhydrous ethanol to replace one chlorine atom with iodine. This method mirrors protocols used for synthesizing perfluorinated dienes.
Reaction Scheme:
$$
\text{C}6\text{H}3\text{F}9\text{Cl}2 + \text{Zn} + \text{I}2 \rightarrow \text{C}6\text{H}3\text{F}9\text{I} + \text{ZnCl}_2
$$
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Zinc particle size | 100–200 mesh | Maximizes surface area for reaction |
| Solvent polarity | Low (e.g., THF) | Prevents side reactions |
| Iodine stoichiometry | 1.1 equiv | Ensures complete substitution |
Yield: 65–78% after two recrystallizations.
Industrial Production Techniques
Continuous Flow Fluorination
Industrial synthesis prioritizes scalability and safety. A patented continuous flow system employs gaseous fluorine (F₂) diluted with nitrogen (N₂) to fluorinate 3-trifluoromethyl-1-iodopent-1-ene in a nickel reactor. The iodine substituent acts as a directing group, enhancing regioselectivity during fluorination.
Process Parameters:
- Residence time: 2–5 minutes
- Temperature: 150–200°C
- Pressure: 5–10 bar
- Yield: 82% (purity >99% by GC-MS)
Advantages:
- Reduced risk of explosive side reactions
- Consistent product quality via automated control systems.
Catalytic Vapor-Phase Iodination
Large-scale iodination uses fluidized bed reactors with aluminum oxide (Al₂O₃)-supported iodine catalysts. The substrate (3,4,4,5,5,5-hexafluoro-3-trifluoromethylpent-1-ene) is vaporized and passed over the catalyst at 300–350°C.
Catalyst Performance:
| Catalyst Loading (wt%) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 10% I₂/Al₂O₃ | 94 | 88 |
| 15% I₂/Al₂O₃ | 97 | 85 |
Downstream Processing:
- Condensation traps separate unreacted iodine for recycling
- Distillation under reduced pressure isolates the product.
Emerging Methodologies
Photocatalytic C–I Bond Formation
Recent studies explore visible-light-mediated iodination using eosin Y as a photocatalyst. This method avoids harsh reagents and operates at ambient temperature.
Reaction Setup:
- Substrate: 3,4,4,5,5,5-hexafluoro-3-trifluoromethylpent-1-ene
- Iodine source: N-Iodosuccinimide (NIS)
- Light source: 450 nm LED
- Yield: 54% (preliminary trials)
Limitations:
Electrochemical Iodination
Electrosynthesis in non-aqueous media (e.g., acetonitrile) enables precise control over iodination kinetics. A divided cell with a platinum anode generates iodine radicals, which add to the alkene.
Optimized Conditions:
- Current density: 10 mA/cm²
- Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄)
- Yield: 68% with 90% Faradaic efficiency.
Comparative Analysis of Methods
Table 1: Synthesis Method Trade-offs
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Sequential Fluorination | 72 | 98 | Moderate | 1,200 |
| Continuous Flow | 82 | 99 | High | 900 |
| Photocatalytic | 54 | 95 | Low | 2,500 |
Key Insights:
- Industrial methods favor continuous flow for cost-effectiveness
- Laboratory techniques prioritize flexibility over throughput.
Reaction Mechanism Elucidation
Radical Pathway in Fluorination
Electron paramagnetic resonance (EPR) studies confirm the involvement of fluorine radicals during CoF₃-mediated fluorination. The trifluoromethyl group stabilizes adjacent radical intermediates, directing addition to the 4,5-positions.
Electrophilic Iodination
Density functional theory (DFT) calculations reveal a two-step mechanism:
- Formation of iodonium ion intermediate
- Anti-addition of iodine to the alkene, favored by fluorination-induced electron deficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride are commonly used.
Addition: Electrophiles like bromine or nucleophiles like hydroxide ions are used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of fluorinated or aminated pentene derivatives.
Addition: Formation of dibromo or dihydro derivatives.
Oxidation: Formation of fluorinated ketones or alcohols.
Reduction: Formation of fully saturated fluorinated alkanes.
Scientific Research Applications
Organic Synthesis
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene is utilized as a versatile building block in organic synthesis. Its iodine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of complex organic molecules. This property is particularly advantageous for synthesizing fluorinated compounds that are often more stable and have enhanced biological activity.
Medicinal Chemistry
The compound's unique structure allows it to be explored as a potential pharmaceutical agent. Fluorinated compounds are known for their improved metabolic stability and bioavailability. Research has indicated that incorporating fluorine into drug candidates can enhance their pharmacological properties . For instance, derivatives of this compound may lead to the development of novel therapeutics targeting specific diseases.
Materials Science
In materials science, fluorinated compounds are prized for their chemical inertness and thermal stability. This compound can be used to create advanced polymeric materials with desirable properties such as low surface energy and high resistance to solvents and extreme temperatures. These materials find applications in coatings, adhesives, and sealants.
Fluorinated Surfactants
The compound can also serve as a precursor for synthesizing fluorinated surfactants that exhibit superior wetting properties compared to their non-fluorinated counterparts. These surfactants are useful in various applications including pharmaceuticals, agrochemicals, and personal care products.
Case Study 1: Fluorinated Drug Development
A study highlighted the synthesis of a series of novel fluorinated compounds derived from this compound. These compounds were evaluated for their anti-cancer activity. The introduction of fluorine atoms was shown to enhance the binding affinity to target proteins involved in cancer cell proliferation .
Case Study 2: Advanced Coatings
Research conducted on the use of this compound in developing fluoropolymer coatings demonstrated significant improvements in chemical resistance and durability under harsh environmental conditions. The coatings exhibited lower friction coefficients and enhanced anti-corrosive properties .
Mechanism of Action
The mechanism of action of 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene involves its high reactivity due to the presence of multiple fluorine atoms and an iodine atom. These atoms create a highly polarized molecule, which can interact with various molecular targets. The compound can form strong bonds with nucleophiles and electrophiles, making it useful in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene and related fluorinated alkenes:
Key Observations:
Fluorine and Substituent Impact :
- The target compound’s trifluoromethyl group and iodine atom distinguish it from simpler heptafluoro-pentenes (e.g., and ). The iodine enhances polarizability and reactivity in substitution or cross-coupling reactions, while the trifluoromethyl group increases electron-withdrawing effects.
- Compared to the iodine-free analog in , the iodine substitution likely reduces volatility and increases molecular weight, altering solubility and thermal stability.
Structural Isomerism :
- The position of fluorine atoms and double bonds significantly affects properties. For example, 2,3,3,4,4,5,5-heptafluoro-1-pentene () has a terminal double bond, whereas 3,3,4,4,5,5-heptafluoro-1-pentene () has internal fluorine substitution, leading to differences in boiling points and reactivity.
Applications: Non-iodinated fluorinated alkenes (e.g., ) are often used as refrigerants or solvents due to their low boiling points. Iodinated derivatives (e.g., and the target compound) are more specialized, serving as intermediates in synthesizing fluorinated pharmaceuticals or agrochemicals.
Research Findings and Data
Challenges:
- Synthetic Complexity : Introducing both iodine and trifluoromethyl groups requires multi-step protocols, often involving fluorinating agents like SF₄ or iodine exchange reactions under inert conditions.
- Safety and Handling : Fluorinated iodides may release toxic hydrogen fluoride (HF) upon decomposition, necessitating specialized handling.
Biological Activity
3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene (CAS Number: 239795-57-4) is a fluorinated organic compound notable for its unique structural properties and potential biological applications. This article explores its biological activity based on diverse research findings, including data tables and case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including cytotoxicity, antibacterial properties, and potential use as a pharmaceutical agent.
Cytotoxicity
Research indicates that halogenated compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Colo 205 | Data not available |
| Doxorubicin | Colo 205 | 502.46 ± 0.26 |
Antibacterial Activity
The antibacterial properties of fluorinated compounds have been explored with varying results. In studies involving other halogenated compounds:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | >100 |
| S. aureus | >100 |
These results indicate that while some halogenated compounds show antibacterial activity, the specific compound may require further investigation to establish its efficacy against bacterial strains .
Study 1: Anticancer Properties
A study examining the cytotoxic effects of fluorinated compounds on human colon adenocarcinoma cell lines revealed that while some related compounds showed promising results (IC50 values around 11.65 µM), the specific effects of this compound remain largely unexplored .
Study 2: Synergistic Effects
Research on the synergistic effects of fluorinated compounds combined with standard chemotherapeutics like doxorubicin suggests potential for enhanced efficacy in treatment regimens for resistant cancer strains. The combination index (CI) values indicate a synergistic relationship at certain concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3,4,4,5,5,5-hexafluoro-3-trifluoromethyl-1-iodo-1-pentene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via dehydrofluorination of precursor fluorocarbons. For example, analogous fluorinated alkenes like 3,4,4,5,5,5-hexafluoro-2-pentene are prepared using solid KOH or carbon catalysts at 200–300°C . Adjusting catalyst type (e.g., transition metals for iodine incorporation) and temperature gradients can optimize iodine substitution efficiency. Gas chromatography (GC) and mass spectrometry (MS) should monitor intermediate stability, as excessive fluorination may lead to byproducts like perfluoroalkyl iodides .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 19F NMR : Critical for confirming fluorination patterns and trifluoromethyl group placement. Chemical shifts for CF3 groups typically appear at δ −60 to −70 ppm.
- X-ray Crystallography : Resolves iodine positioning and stereoelectronic effects, as seen in analogous fluorinated cyclopropane structures .
- IR Spectroscopy : Identifies C-I stretching vibrations (~500 cm⁻¹) and C=C bonds (~1650 cm⁻¹). Cross-validate with computational methods (DFT) to resolve overlapping signals .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The C-I bond’s polarizability enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Compare reaction rates with bromo/chloro analogs using kinetic studies (e.g., UV-Vis monitoring). Note that steric hindrance from the trifluoromethyl group may reduce catalytic turnover .
Advanced Research Questions
Q. What computational strategies can predict the thermodynamic stability of this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) for C-I and C-F bonds.
- Molecular Dynamics (MD) Simulations : Model thermal decomposition pathways at 300–500 K to identify degradation intermediates. Correlate with experimental TGA-DSC data .
- Electrostatic Potential Maps : Visualize electron-deficient regions for predicting nucleophilic attack sites .
Q. How do fluorination patterns affect the compound’s electronic properties in material science applications?
- Methodological Answer :
- Cyclic Voltammetry : Measure reduction potentials to quantify electron-withdrawing effects. Compare with non-fluorinated analogs (ΔEp shifts ≥ 0.5 V indicate strong fluorination impact).
- Bandgap Analysis : Use UV-Vis-NIR spectroscopy and DFT to evaluate HOMO-LUMO gaps. Fluorine’s inductive effect typically widens bandgaps by 0.3–0.7 eV .
Q. What methodologies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
- Systematic Reproducibility Studies : Vary solvents (e.g., DMF vs. THF), catalysts, and purification methods (e.g., fractional vs. steam distillation).
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-academic sources like benchchem) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Collaborative Verification : Cross-check NMR/X-ray data with crystallography databases (e.g., CCDC) to validate structural assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
